molecular formula C19H24F2N6O2 B10938173 3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide

3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B10938173
M. Wt: 406.4 g/mol
InChI Key: MSZLUZIZCYXZOX-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazolopyridine core substituted with various functional groups, including difluoromethyl, methyl, oxo, propyl, and pyrazolyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolopyridine core, followed by the introduction of the difluoromethyl, methyl, oxo, propyl, and pyrazolyl groups through various chemical reactions. Common reagents used in these reactions include organometallic reagents, halogenating agents, and oxidizing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency in product quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups, resulting in a variety of derivatives with different chemical properties.

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(TRIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE
  • 3-[4-(CHLOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE

Uniqueness

The uniqueness of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, may enhance its stability, lipophilicity, and ability to interact with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H24F2N6O2

Molecular Weight

406.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]-N-(1,5-dimethylpyrazol-3-yl)propanamide

InChI

InChI=1S/C19H24F2N6O2/c1-5-7-27-12(3)17-13(18(20)21)10-16(29)26(19(17)24-27)8-6-15(28)22-14-9-11(2)25(4)23-14/h9-10,18H,5-8H2,1-4H3,(H,22,23,28)

InChI Key

MSZLUZIZCYXZOX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=NN(C(=C3)C)C)C(F)F)C

Origin of Product

United States

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